molecular formula C6H5Cl3OS B14356783 2-(Trichloro-lambda~4~-sulfanyl)phenol CAS No. 94728-15-1

2-(Trichloro-lambda~4~-sulfanyl)phenol

Cat. No.: B14356783
CAS No.: 94728-15-1
M. Wt: 231.5 g/mol
InChI Key: WGCSYPPIOCBFBR-UHFFFAOYSA-N
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Description

2-(Trichloro-lambda~4~-sulfanyl)phenol: is an organosulfur compound characterized by the presence of a phenol group substituted with a trichloromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloro-lambda~4~-sulfanyl)phenol typically involves the chlorination of phenol followed by the introduction of the trichloromethylthio group. One common method is as follows:

    Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,6-trichlorophenol.

    Introduction of Trichloromethylthio Group: The 2,4,6-trichlorophenol is then treated with trichloromethylthiolating agents, such as trichloromethylthiol chloride, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of phenol are chlorinated using industrial chlorinators.

    Continuous Flow Reactors:

Chemical Reactions Analysis

Types of Reactions

2-(Trichloro-lambda~4~-sulfanyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

2-(Trichloro-lambda~4~-sulfanyl)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trichloro-lambda~4~-sulfanyl)phenol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethylthio group can disrupt cellular processes by:

    Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

    Disrupting Membranes: The lipophilic nature of the compound allows it to integrate into and disrupt cellular membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Similar structure but lacks the trichloromethylthio group.

    Triclosan: Contains a similar phenol structure with chlorinated substituents but has different functional groups.

Uniqueness

2-(Trichloro-lambda~4~-sulfanyl)phenol is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

94728-15-1

Molecular Formula

C6H5Cl3OS

Molecular Weight

231.5 g/mol

IUPAC Name

2-(trichloro-λ4-sulfanyl)phenol

InChI

InChI=1S/C6H5Cl3OS/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H

InChI Key

WGCSYPPIOCBFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)S(Cl)(Cl)Cl

Origin of Product

United States

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